molecular formula C11H19ClN4O B2727043 3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers CAS No. 2375273-57-5

3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers

Cat. No.: B2727043
CAS No.: 2375273-57-5
M. Wt: 258.75
InChI Key: CANLADFHICVNSC-UHFFFAOYSA-N
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Description

3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the introduction of the cyclopropyl and ethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: An organic compound with a similar triazole ring structure.

    Imidazole: Another azole compound with comparable biological activities.

    Tetrazole: A related compound with a four-nitrogen ring structure.

Uniqueness

3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers is unique due to its specific substitution pattern and the presence of the cyclopropyl and ethyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-2-15-10(13-14-11(15)16)9-8(5-6-12-9)7-3-4-7;/h7-9,12H,2-6H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANLADFHICVNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)C2C(CCN2)C3CC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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